N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a biphenyl group, a hydroxypropyl chain, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide typically involves multiple steps:
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Formation of the Biphenyl Intermediate: : The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative under palladium-catalyzed conditions.
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Hydroxypropylation: : The biphenyl intermediate is then subjected to a hydroxypropylation reaction. This step involves the addition of a hydroxypropyl group to the biphenyl structure, typically using a suitable alkylating agent in the presence of a base.
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Sulfonamide Formation: : The final step involves the introduction of the 3-fluorobenzenesulfonamide group. This can be achieved through a sulfonamide coupling reaction, where the hydroxypropylated biphenyl intermediate reacts with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxypropyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural components are conducive to interactions with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the material science industry, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can facilitate hydrophobic interactions, while the sulfonamide and hydroxypropyl groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-3-fluorobenzenesulfonamide
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-chlorobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. The hydroxypropyl group also provides a distinct steric and electronic environment, affecting the compound’s overall properties and applications.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3S/c1-21(24,15-23-27(25,26)20-9-5-8-19(22)14-20)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14,23-24H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYILZSSMPKTABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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